5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4S/c1-3-12(4-2)6-5-7-10-11-8(9)13-7/h3-6H2,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUJNSGTROUQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390366 | |
| Record name | 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-40-7 | |
| Record name | 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 exhibits nucleophilic character, enabling reactions with:
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Electrophilic alkylating agents : Formation of N-alkyl derivatives through reactions with alkyl halides (e.g., methyl iodide, benzyl chloride) under basic conditions .
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Acyl chlorides : Acetylation reactions producing amide derivatives, typically catalyzed by DMAP in dichloromethane .
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Sulfonation reagents : Reaction with sulfonic acid chlorides to yield sulfonamide analogs .
Example Reaction Pathway :
Electrophilic Aromatic Substitution
The electron-rich thiadiazole ring participates in electrophilic substitutions, primarily at position 5:
| Reaction Type | Reagents | Product Characteristics |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Introduces nitro group at C5 |
| Sulfonation | H₂SO₄/SO₃ | Sulfonic acid derivative |
| Halogenation | Cl₂/FeCl₃ | Chlorination at C5 position |
These reactions proceed under moderate conditions (40-60°C) with yields ranging from 55-78% based on analogous thiadiazole systems .
Diazotization and Coupling Reactions
The primary amine undergoes diazotization in acidic media (HCl/NaNO₂ at 0-5°C), forming a diazonium salt intermediate . Subsequent coupling reactions yield:
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Azo derivatives with aromatic amines (e.g., aniline derivatives)
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Phenolic couplings producing colored compounds with absorption maxima at 450-550 nm
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Heterocyclic conjugates when reacted with pyrazole or imidazole derivatives
Key Data from Coupling Reactions :
| Coupling Partner | Yield (%) | λₘₐₓ (nm) |
|---|---|---|
| 4-Nitroaniline | 68 | 512 |
| β-Naphthol | 82 | 538 |
| 2-Aminothiazole | 61 | 487 |
Source: Adapted from MDPI synthesis protocols for analogous thiadiazole azo dyes
Complexation Reactions
The diethylaminoethyl side chain enables coordination with metal ions:
| Metal Ion | Solvent System | Complex Stoichiometry | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | Ethanol/Water | 1:2 | 8.9 ± 0.3 |
| Fe³⁺ | Acetonitrile | 1:1 | 6.7 ± 0.2 |
| Co²⁺ | Methanol | 1:1 | 5.8 ± 0.4 |
These complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Oxidation and Reduction Pathways
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Oxidation : The sulfur atom undergoes oxidation with H₂O₂ or KMnO₄, forming sulfoxide and sulfone derivatives respectively
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Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the thiadiazole ring, yielding diamine derivatives
Comparative Reactivity Analysis
| Compound | Key Functional Groups | Dominant Reaction Types |
|---|---|---|
| 2-Amino-5-ethyl-1,3,4-thiadiazole | Amino, ethyl | Nucleophilic substitution |
| N-Ethyl-1,3,4-thiadiazol-2-amine | Secondary amine | Electrophilic substitution |
| Target Compound | Primary amine, diethylamino | Diazotization, metal complexation |
Synthesized from structural analysis of thiadiazole derivatives
Stability Considerations
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Thermal : Decomposes above 240°C (DSC data)
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Photo : Sensitive to UV radiation (>300 nm), requiring amber glass storage
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pH : Stable in neutral conditions; hydrolyzes in strong acids/bases (>2M HCl/NaOH)
This comprehensive reaction profile positions 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine as a versatile building block in medicinal chemistry and materials science. Further mechanistic studies are needed to fully characterize its radical-mediated reactions and catalytic applications .
Scientific Research Applications
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differentiators and Implications
- Lipophilicity: The diethylaminoethyl group balances solubility and membrane permeability, unlike the hydrophilic ethoxymethyl or the hydrophobic thiophenemethyl groups.
- Target Specificity: Bulky substituents (e.g., isoquinolinyl in ) may hinder access to enzyme active sites but improve selectivity for specific receptors.
- Formulation : Salt forms (e.g., dihydrochloride in ) enhance solubility but may limit tissue penetration compared to free bases.
Biological Activity
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by a thiadiazole ring structure. Its molecular formula is C₈H₁₆N₄S, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound features a diethylamino group attached to an ethyl chain at the 5-position of the thiadiazole ring. This unique structural configuration enhances its solubility and biological interactions compared to other thiadiazole derivatives.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₆N₄S |
| Molecular Weight | ~200 g/mol |
| Structure | Contains a thiadiazole ring with diethylamino substitution |
While specific mechanisms for this compound remain largely uncharacterized, related compounds have shown various modes of action:
- Antimicrobial Activity : Studies suggest that thiadiazole derivatives can inhibit microbial growth by interacting with specific enzymes or receptors in microbial cells, leading to observed antimicrobial effects.
- Anticancer Properties : Thiadiazole derivatives have been linked to anticancer activity through mechanisms such as inhibition of DNA/RNA synthesis and modulation of cellular signaling pathways .
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, a study utilizing the agar disc diffusion method demonstrated that various 1,3,4-thiadiazole derivatives possess antibacterial and antifungal activities . The specific interactions of this compound with microbial targets are still under investigation.
Anticancer Activity
The anticancer potential of this compound has been supported by studies on similar compounds. For example, certain thiadiazole derivatives have shown promising results against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective cytotoxicity . The presence of the diethylamino group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Study 1: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results showed significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties .
Study 2: Anticancer Activity
A series of synthesized thiadiazole derivatives were evaluated for their anticancer effects. The compound exhibited notable cytotoxicity against cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest. The structural modifications made during synthesis were correlated with enhanced biological activity .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural features:
- Substituents : The presence of different substituents on the thiadiazole ring can significantly affect biological activity. For example, compounds with amino or phenyl groups demonstrated improved anticancer effects compared to simpler analogs .
- Electronic Properties : The electron-donating or withdrawing nature of substituents can modulate the reactivity and interaction profile of the compound with biological targets.
Q & A
Q. What are the standard synthetic pathways for preparing 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine?
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazide and carboxylic acid derivatives. For example, in analogous compounds, 4-phenyl butyric acid reacts with N-phenylthiosemicarbazide in the presence of POCl₃ under reflux to form the thiadiazole core, followed by pH adjustment for precipitation . Ultrasound-assisted methods can enhance reaction efficiency by reducing reaction time and improving yields, as demonstrated in the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives . For the target compound, introducing the diethylaminoethyl group may require alkylation or substitution steps post-core formation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiadiazole derivatives?
Key techniques include:
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯N interactions in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine) .
- DFT calculations : Validates experimental bond lengths and angles (e.g., in 5-difluoromethyl-1,3,4-thiadiazole-2-amine) .
- NMR and IR spectroscopy : Confirms functional groups and substitution patterns .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical structural data?
Density Functional Theory (DFT) optimizes molecular geometries and predicts vibrational frequencies, enabling direct comparison with experimental X-ray or spectroscopic data. For instance, bond length deviations ≤0.03 Å between DFT and X-ray results in 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine suggest minor conformational flexibility . Discrepancies in dihedral angles (e.g., 18.2° vs. 30.3° in two molecules of 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) highlight the influence of crystal packing on molecular conformation .
Q. What experimental strategies optimize reaction yields in thiadiazole synthesis?
- Ultrasound irradiation : Reduces reaction time from hours to minutes by enhancing mass transfer (e.g., 85% yield for 5-(benzylthio)-1,3,4-thiadiazol-2-amine vs. 65% under conventional heating) .
- Solvent selection : Polar aprotic solvents like DMSO improve solubility of intermediates .
- Catalysis : Mn(II) salts accelerate cyclization in thiadiazole formation .
Q. How do substituents on the thiadiazole ring influence biological activity?
Substituents modulate electronic and steric properties, affecting interactions with biological targets. For example:
- Electron-withdrawing groups (e.g., nitro in SU3327) enhance antifungal activity by increasing electrophilicity .
- Bulkier groups (e.g., tert-butyl in 5-(benzo[d][1,3]dioxol-5-ylmethyl)-N-arylthiazol-2-amine) improve binding to hydrophobic enzyme pockets .
- Aminoethyl chains (as in the target compound) may enhance solubility and membrane permeability .
Methodological Challenges and Solutions
Q. How to address low reproducibility in thiadiazole crystallization for X-ray studies?
- Slow evaporation : Use ethanol/acetone mixtures (1:1) to grow high-quality single crystals .
- pH control : Adjust to 8–9 with ammonia to precipitate pure compounds .
- Temperature gradients : Gradual cooling from 90°C to room temperature minimizes defects .
Q. What statistical approaches are recommended for analyzing biological activity data?
- Dose-response curves : Calculate IC₅₀ values for antifungal/antitumor activity (e.g., against Candida albicans or HeLa cells) .
- QSAR modeling : Correlate substituent Hammett constants (σ) with bioactivity trends .
- ANOVA : Compare mean activity across derivatives with varying substituents .
Data Contradiction Analysis
Q. Why might experimental and computational bond lengths differ in thiadiazole derivatives?
- Crystal packing effects : Intermolecular forces (e.g., hydrogen bonds) distort geometries in solid-state vs. gas-phase DFT models .
- Dynamic vs. static models : DFT assumes 0 K, whereas X-ray data reflect thermal motion at 293–296 K .
Q. How to interpret conflicting biological activity results across similar derivatives?
- Solubility variations : Hydrophobic derivatives may aggregate in aqueous assays, reducing apparent activity .
- Metabolic stability : Diethylaminoethyl groups may undergo rapid hepatic degradation, masking in vitro efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
